4-Azidobenzaldehyde

Catalog No.
S605323
CAS No.
24173-36-2
M.F
C7H5N3O
M. Wt
147.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Azidobenzaldehyde

CAS Number

24173-36-2

Product Name

4-Azidobenzaldehyde

IUPAC Name

4-azidobenzaldehyde

Molecular Formula

C7H5N3O

Molecular Weight

147.13 g/mol

InChI

InChI=1S/C7H5N3O/c8-10-9-7-3-1-6(5-11)2-4-7/h1-5H

InChI Key

SDJOUGYEUFYPLL-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C=O)N=[N+]=[N-]

Synonyms

4-azidobenzaldehyde, para-azidobenzaldehyde

Canonical SMILES

C1=CC(=CC=C1C=O)N=[N+]=[N-]

A study published in "Synthetic Communications" details a three-pot synthesis method achieving a 71% overall yield. This approach offers advantages like ease of reproducibility and reduced formation of unwanted byproducts compared to previous methods [].

Click Chemistry

Another significant research area utilizing 4-Azidobenzaldehyde is click chemistry. This powerful technique relies on the highly specific and efficient reaction between azides and alkynes to form triazoles. 4-Azidobenzaldehyde, with its azide group, readily participates in click reactions, allowing researchers to "click" it onto various alkyne-containing molecules. This versatility enables the creation of diverse and complex molecular structures with desired properties.

Bioconjugation

The field of bioconjugation also benefits from 4-Azidobenzaldehyde. Bioconjugation involves attaching molecules like drugs, imaging agents, or targeting moieties to biological entities like proteins or antibodies. The azide group in 4-Azidobenzaldehyde can be strategically incorporated into biomolecules, enabling subsequent click chemistry conjugation with complementary alkynes attached to the desired functional groups [].

Material Science

Research in material science explores the potential of 4-Azidobenzaldehyde for the development of novel functional materials. Its unique chemical structure can be employed to tailor the properties of materials, such as their conductivity, mechanical strength, or self-assembly behavior. Studies investigate incorporating 4-Azidobenzaldehyde into polymers or other materials to achieve desired functionalities through click chemistry or other chemical reactions [].

4-Azidobenzaldehyde is an organic compound with the molecular formula C₇H₅N₃O. It features an azido group (-N₃) attached to the para position of a benzaldehyde moiety. This compound is notable for its unique properties, which arise from the combination of the reactive azido group and the aldehyde functionality. The presence of the azido group makes 4-azidobenzaldehyde a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and materials science.

4-Azidobenzaldehyde is a potential explosive and should be handled with care []. It is also toxic and can cause irritation to the skin, eyes, and respiratory system [].

Important Safety Precautions:

  • Wear appropriate personal protective equipment (PPE) including gloves, safety glasses, and a fume hood when handling 4-Azidobenzaldehyde.
  • Work in a well-ventilated area.
  • Avoid contact with skin, eyes, and clothing.
  • Dispose of waste according to proper hazardous waste disposal procedures.
Due to its functional groups:

  • Nucleophilic Substitution: The azido group can undergo nucleophilic substitution reactions, making it useful for synthesizing other azido compounds.
  • [3+2] Cycloaddition: It can react with alkynes to form five-membered rings through cycloaddition mechanisms.
  • Reduction Reactions: The aldehyde can be reduced to alcohols or oxidized to carboxylic acids, depending on the reagents used.
  • Click Chemistry: The azido group is often employed in click chemistry, particularly in the synthesis of bioconjugates and polymers .

Research indicates that 4-azidobenzaldehyde exhibits biological activity, particularly in:

  • Antibacterial Properties: Some studies suggest that derivatives of 4-azidobenzaldehyde can inhibit bacterial growth, making them potential candidates for antibiotic development.
  • Cancer Research: Its ability to form reactive intermediates may be exploited in targeted cancer therapies by selectively modifying biomolecules within cancer cells .

4-Azidobenzaldehyde finds applications in various fields:

  • Organic Synthesis: It serves as an intermediate for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals.
  • Material Science: Used in the preparation of polymeric materials that require functionalization with azido groups for further modification.
  • Bioconjugation: Its reactive azido group allows for the attachment of biomolecules, facilitating studies in biochemistry and molecular biology .

Studies on 4-azidobenzaldehyde have focused on its interactions with biological macromolecules:

  • Protein Labeling: The compound can be utilized in photoaffinity labeling techniques to study protein interactions and localizations within cells.
  • Target Identification: It aids in identifying binding sites on proteins by covalently attaching to specific amino acids under UV light activation .

Several compounds share structural similarities with 4-azidobenzaldehyde. Here are some notable examples:

Compound NameStructure TypeUnique Features
2-AzidobenzaldehydeAzido-substituted aldehydePositioned at ortho instead of para; different reactivity patterns.
Benzyl AzideAzido-substituted alkaneLacks an aldehyde group; primarily used in click chemistry.
4-NitrobenzaldehydeNitro-substituted aldehydeContains a nitro group instead of an azido group; different applications in synthesis.
4-AminobenzaldehydeAmino-substituted aldehydeContains an amino group; often used as a precursor for various derivatives.

The unique aspect of 4-azidobenzaldehyde lies in its combination of the reactive azido group and the aldehyde functionality, allowing it to participate in diverse

XLogP3

2.5

Other CAS

24173-36-2

Wikipedia

Benzaldehyde, 4-azido-

General Manufacturing Information

Benzaldehyde, 4-azido-: INACTIVE

Dates

Modify: 2023-08-15
Chen et al. A biomolecule-compatible visible-light-induced azide reduction from a DNA-encoded reaction-discovery system Nature Chemistry, doi: 10.1038/nchem.932, published online 9 January 2011 http://www.nature.com/nchem

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